tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl decarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further functionalization .
Scientific Research Applications
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a stable carbocation that can undergo further reactions . This mechanism is crucial for its role in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound featuring a tert-butyl group attached to a carbamate.
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate: The non-hydrochloride form of the compound.
Uniqueness
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Biological Activity
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride (CAS Number: 2305078-79-7) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H23ClN2O2
- Molecular Weight : 250.76 g/mol
- Purity : ≥95%
- IUPAC Name : tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is noted for its role as a protecting group in organic synthesis, particularly in the synthesis of amines and peptide-based drugs. Its mechanism involves the formation of a stable carbamate linkage that protects amine groups from unwanted reactions, which can be crucial in multi-step synthesis processes.
1. Neuroprotective Effects
Research has indicated that compounds similar to tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate exhibit neuroprotective properties. A study involving a related compound (M4) showed that it could protect astrocytes against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease (AD). The M4 compound demonstrated:
- Inhibition of β-secretase : IC50 = 15.4 nM
- Inhibition of acetylcholinesterase : Ki = 0.17 μM
- Reduction of Aβ aggregation : 85% inhibition at 100 μM .
2. Anti-inflammatory Properties
The activation of Toll-like receptor 4 (TLR4) by Aβ aggregates leads to an inflammatory response involving pro-inflammatory cytokines such as TNFα and IL-6. Compounds like M4 have been shown to mitigate this response, suggesting potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .
Case Study 1: Neuroprotection Against Aβ Toxicity
In vitro studies demonstrated that treatment with the M4 compound resulted in a significant increase in astrocyte cell viability when co-treated with Aβ1-42 compared to untreated controls:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Aβ1-42 | 43.78 ± 7.17 |
Aβ1-42 + M4 | 62.98 ± 4.92 |
This indicates that M4 may protect astrocytes from Aβ-induced toxicity through mechanisms that warrant further investigation .
Case Study 2: In Vivo Efficacy
In vivo studies using scopolamine-induced models suggested that while M4 reduced β-secretase activity and Aβ levels, it did not yield statistically significant differences compared to standard treatments like galantamine. This highlights the need for improved bioavailability strategies for compounds targeting central nervous system disorders .
Properties
IUPAC Name |
tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPAHGOEJLWNJ-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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